Asenapine Citrate is an atypical antipsychotic primarily used in the treatment of bipolar I disorder and schizophrenia. It is a member of the dibenzo-oxepino pyrrole class and is administered sublingually. The drug was developed by Schering-Plough and received FDA approval on August 13, 2009. Its mechanism involves antagonism at various neurotransmitter receptors, particularly serotonin and dopamine receptors, which contributes to its therapeutic effects and side effect profile .
Asenapine is classified as a small molecule drug and falls under the category of approved pharmaceuticals. Its chemical formula is , with a molecular weight of approximately 285.77 g/mol. The compound is known for its broad receptor affinity, targeting serotonin, dopamine, noradrenaline, and histamine receptors, with a notable potency at serotonin receptors compared to dopamine receptors .
The synthesis of Asenapine typically involves several steps that can include the formation of intermediates followed by purification processes. One notable method includes the reaction of asenapine with maleic acid to form asenapine maleate, which enhances stability and bioavailability. The synthesis may also utilize techniques such as ball milling or jet milling for particle size reduction, ensuring optimal formulation for pharmacological use .
Asenapine has a complex molecular structure characterized by multiple rings and functional groups. Its IUPAC name is 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0^{2,6}.0^{7,12}]octadeca-1(14),7,9,11,15,17-hexaene.
Asenapine undergoes various chemical reactions primarily during its metabolism in the body. It is metabolized mainly by cytochrome P450 enzyme CYP1A2 through oxidation and subsequently undergoes glucuronidation via UGT1A4.
Asenapine exerts its therapeutic effects primarily through antagonism at several neurotransmitter receptors:
This receptor profile helps mitigate symptoms associated with schizophrenia and bipolar disorder while minimizing extrapyramidal side effects commonly seen with other antipsychotics .
These properties influence the drug's absorption, distribution, metabolism, and elimination characteristics in clinical settings .
Asenapine Citrate is primarily used in clinical settings for:
Additionally, it has been explored for off-label uses such as addressing severe nightmares associated with post-traumatic stress disorder in military personnel . Its favorable side effect profile makes it a potential option for patients concerned about weight gain or metabolic syndrome often associated with other antipsychotics.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8